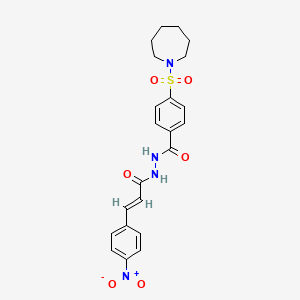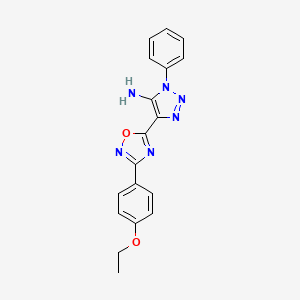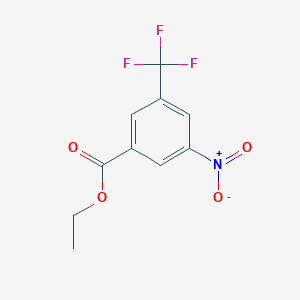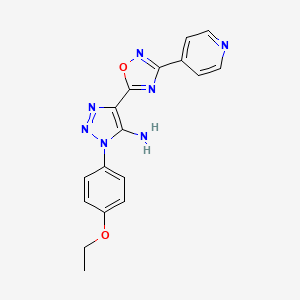
(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(4-nitrophenyl)acryloyl)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(4-nitrophenyl)acryloyl)benzohydrazide, also known as ANA-12, is a small molecule inhibitor that selectively blocks the activity of the TrkB receptor tyrosine kinase. TrkB is a member of the neurotrophin family of receptors that play a critical role in regulating neural development, synaptic plasticity, and neuronal survival. ANA-12 is a promising tool for investigating the role of TrkB in various physiological and pathological processes, including learning and memory, depression, and cancer.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds with similar structural features to "(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(4-nitrophenyl)acryloyl)benzohydrazide" often focuses on synthesis and characterization. For instance, the synthesis of new Schiff base ligands through condensation reactions and their metal complexes has been explored for their catalytic, DNA binding, and antibacterial activities. Such studies highlight the importance of structural analysis and the potential for these compounds in various chemical and biological applications (El‐Gammal et al., 2021).
Catalytic and Antibacterial Activities
The synthesized compounds and their complexes have been investigated for their catalytic activities and interactions with DNA, demonstrating potential applications in medicinal chemistry and drug design. Additionally, the antibacterial activities of these compounds against common pathogens highlight their significance in developing new antimicrobial agents. This area of research showcases the potential of compounds with similar structures in addressing medical and health-related challenges (El‐Gammal et al., 2021).
Antimicrobial and Anti-inflammatory Applications
Another area of research involves the synthesis of novel compounds for antimicrobial and anti-inflammatory applications. Studies on dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, for instance, have shown significant antimicrobial activity and potent anti-inflammatory and analgesic activities, suggesting the potential therapeutic applications of such compounds (Rajanarendar et al., 2013).
Spectroscopic and Structural Evaluation
The spectroscopic and structural evaluation of compounds is crucial for understanding their properties and potential applications. Research on ethyl 2-cyano-3-{5-[(4-nitro-benzoyl)-hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate has provided insights into photoluminescent behavior and hydrogen bonding, highlighting the importance of detailed structural analysis in developing materials with specific optical properties (Singh et al., 2013).
Propiedades
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N'-[(E)-3-(4-nitrophenyl)prop-2-enoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c27-21(14-7-17-5-10-19(11-6-17)26(29)30)23-24-22(28)18-8-12-20(13-9-18)33(31,32)25-15-3-1-2-4-16-25/h5-14H,1-4,15-16H2,(H,23,27)(H,24,28)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQAPKHUTNPQFD-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-methyl-5-(4-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B2872672.png)
![3-Methyl-2-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2872673.png)




![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxo-2-((pyridin-3-ylmethyl)amino)butanoic acid](/img/structure/B2872678.png)

![1-methyl-5-(4-{[2-(2-methylpiperidin-1-yl)ethyl]amino}-4-oxobutanoyl)-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/no-structure.png)
![9-(3,4-dimethoxyphenyl)-2-(4-(dimethylamino)phenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2872685.png)